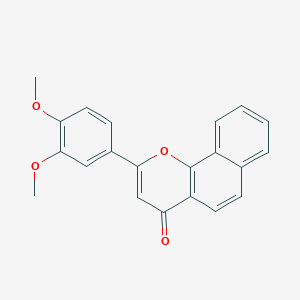![molecular formula C16H18ClN3O3S B144509 2,2-Dimethyl-propanoic Acid [2-[[(2-Amino-5-thiazolyl)carbonyl]amino]-3-chlorophenyl]methyl Ester CAS No. 910297-69-7](/img/structure/B144509.png)
2,2-Dimethyl-propanoic Acid [2-[[(2-Amino-5-thiazolyl)carbonyl]amino]-3-chlorophenyl]methyl Ester
描述
The compound is a complex organic molecule. It seems to contain a 2,2-dimethylpropanoic acid (also known as pivalic acid ) moiety, an amino-thiazole moiety, and a 3-chlorophenyl moiety . These components are connected in a specific way to form the complete molecule.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 2,2-dimethylpropanoic acid part of the molecule would provide a carboxylic acid functional group . The amino-thiazole would introduce a heterocyclic ring with nitrogen and sulfur atoms, and the 3-chlorophenyl group would provide an aromatic ring with a chlorine substituent .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The carboxylic acid could undergo reactions typical of this group, such as esterification or amide formation. The amino-thiazole could participate in reactions involving the nitrogen or the ring system, and the chlorophenyl group could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the polar carboxylic acid group could enhance its solubility in water, while the nonpolar parts of the molecule could make it soluble in organic solvents .安全和危害
The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, many carboxylic acids are corrosive and can cause burns . The presence of the chlorine atom could potentially make the compound toxic if it were metabolized to form reactive species .
属性
IUPAC Name |
[2-[(2-amino-1,3-thiazole-5-carbonyl)amino]-3-chlorophenyl]methyl 2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O3S/c1-16(2,3)14(22)23-8-9-5-4-6-10(17)12(9)20-13(21)11-7-19-15(18)24-11/h4-7H,8H2,1-3H3,(H2,18,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOIQSIGOUCFFOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-propanoic Acid [2-[[(2-Amino-5-thiazolyl)carbonyl]amino]-3-chlorophenyl]methyl Ester | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-3-(3,4-dihydroxyphenyl)-N-[(3,4-dimethoxyphenyl)methyl]prop-2-enamide](/img/structure/B144427.png)
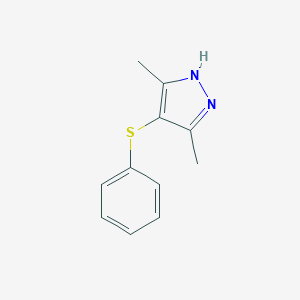
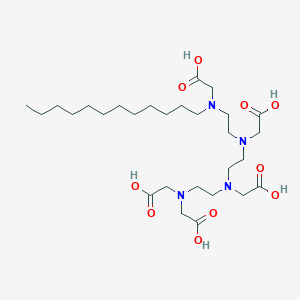
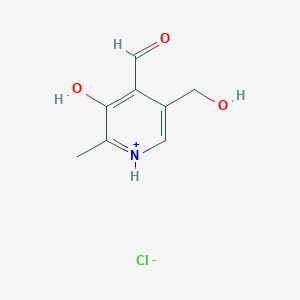
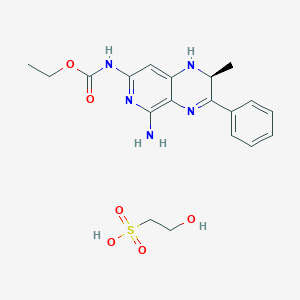

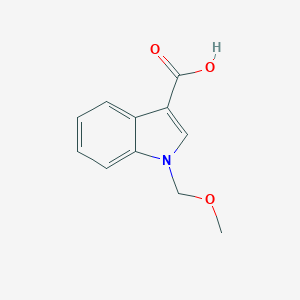
![(2R)-2-[(4-Ethyl-2,3-dioxopiperazinyl)carbonylamino]-2-phenylacetic acid](/img/structure/B144443.png)
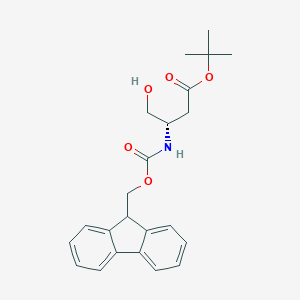
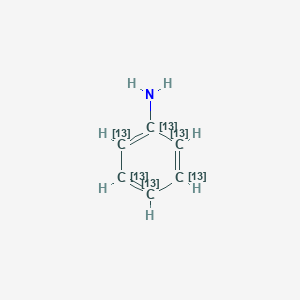
![Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]prop-2-enoate](/img/structure/B144452.png)
![2-Propanone, 1-bicyclo[3.1.0]hex-1-yl-(9CI)](/img/structure/B144454.png)
